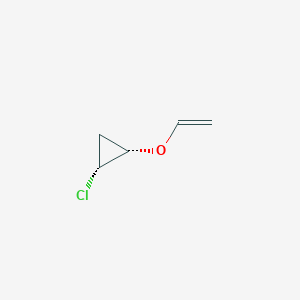
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane: is a chiral cyclopropane derivative with a chlorine atom and an ethenyloxy group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of an alkene with a dichlorocarbene, generated in situ from chloroform and a strong base such as potassium hydroxide . The reaction proceeds under mild conditions and yields the desired cyclopropane derivative with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethenyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The cyclopropane ring can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like water or methanol.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Reactions: Formation of (1R,2S)-1-Hydroxy-2-(ethenyloxy)cyclopropane or (1R,2S)-1-Amino-2-(ethenyloxy)cyclopropane.
Oxidation Reactions: Formation of (1R,2S)-1-Chloro-2-(epoxy)cyclopropane.
Reduction Reactions: Formation of (1R,2S)-1-Chloro-2-(ethoxy)cyclopropane.
Aplicaciones Científicas De Investigación
Chemistry: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature makes it valuable for investigating stereoselective interactions with enzymes and receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and processes. For example, its interaction with enzymes may inhibit or activate certain biochemical reactions, leading to therapeutic effects .
Comparación Con Compuestos Similares
- (1R,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
Comparison: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and enantiomers, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Propiedades
Número CAS |
42198-65-2 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
(1R,2S)-1-chloro-2-ethenoxycyclopropane |
InChI |
InChI=1S/C5H7ClO/c1-2-7-5-3-4(5)6/h2,4-5H,1,3H2/t4-,5+/m1/s1 |
Clave InChI |
WDOBEMSTQIYRSO-UHNVWZDZSA-N |
SMILES isomérico |
C=CO[C@H]1C[C@H]1Cl |
SMILES canónico |
C=COC1CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


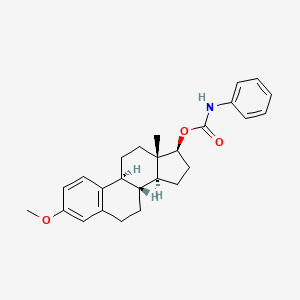
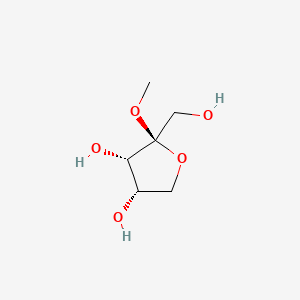
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
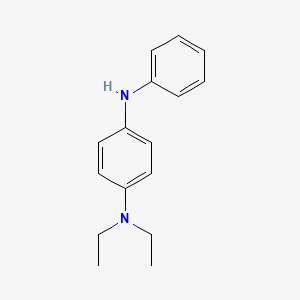
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
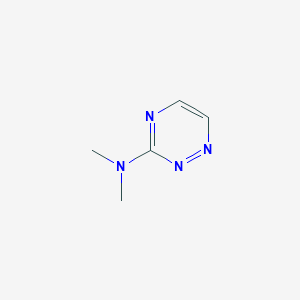



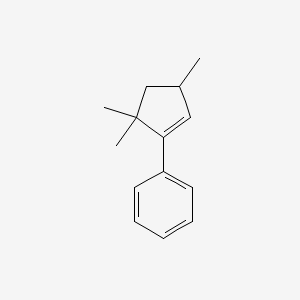



![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
